molecular formula C15H15N7OS B3809290 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea

Cat. No.: B3809290
M. Wt: 341.4 g/mol
InChI Key: SKDSLKWOGRZOBI-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c23-14(19-15-21-20-13(24-15)11-4-5-11)17-7-10-2-1-3-12(6-10)22-9-16-8-18-22/h1-3,6,8-9,11H,4-5,7H2,(H2,17,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDSLKWOGRZOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)NCC3=CC(=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.

    Formation of the Urea Linkage: The urea linkage is formed by reacting the thiadiazole derivative with an isocyanate or by using phosgene and amines.

    Introduction of the Triazole Moiety: The triazole ring can be introduced through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Triazole Derivatives: Compounds with triazole rings and various functional groups.

    Urea Derivatives: Compounds with urea linkages and different aromatic or aliphatic groups.

Uniqueness

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea
Reactant of Route 2
Reactant of Route 2
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea

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